Product packaging for 5-(Iodomethyl)-1,3-dioxane(Cat. No.:CAS No. 61729-00-8)

5-(Iodomethyl)-1,3-dioxane

Cat. No.: B13967443
CAS No.: 61729-00-8
M. Wt: 228.03 g/mol
InChI Key: XTJNSWYWVNLORI-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-1,3-dioxane is a chemical compound with the molecular formula C7H13IO2 . It belongs to the 1,3-dioxane family, which are six-membered cyclic acetals often utilized as versatile intermediates and protecting groups in synthetic organic chemistry . The iodine substituent on the methyl group makes this molecule a valuable alkylating agent and a versatile building block for further chemical transformations. Halogenated 1,3-dioxane derivatives, such as this compound, serve as key precursors in synthetic chemistry. For instance, compounds with similar 1,3-dioxane acetal functionalities are employed in direct fluorination reactions to create fluorinated isoxazoles, which are important scaffolds in the development of bioactive molecules . This highlights the potential of this compound as a critical intermediate in medicinal chemistry and agrochemical research for constructing complex target molecules. The specific physical and chemical properties, detailed handling procedures, and safety data for this compound require further experimental characterization. Researchers are advised to consult relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9IO2 B13967443 5-(Iodomethyl)-1,3-dioxane CAS No. 61729-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(iodomethyl)-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNSWYWVNLORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728965
Record name 5-(Iodomethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61729-00-8
Record name 5-(Iodomethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5 Iodomethyl 1,3 Dioxane and Analogues

General Synthetic Approaches to 1,3-Dioxanes

The foundational structure of these compounds, the 1,3-dioxane (B1201747) ring, is most commonly synthesized through the acetalization or ketalization of carbonyl compounds. psu.edu This reaction involves the condensation of an aldehyde or a ketone with a 1,3-diol in the presence of an acid catalyst. imist.maorganic-chemistry.org A standard and effective method employs para-toluenesulfonic acid (PTSA) as the catalyst in refluxing toluene (B28343), which facilitates the continuous removal of water formed during the reaction via a Dean-Stark apparatus. organic-chemistry.org The use of orthoesters or molecular sieves can also effectively remove water. organic-chemistry.org

Various catalysts can be employed to promote this reaction, including Brønsted or Lewis acids. organic-chemistry.org For instance, zirconium tetrachloride (ZrCl4) has been shown to be a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org Another approach involves the use of N-bromosuccinimide (NBS) with ethyl orthoformate and 1,3-propanediol (B51772) for an in situ acetal (B89532) exchange process that tolerates acid-sensitive protecting groups. organic-chemistry.org The Prins reaction, which involves the condensation of olefins with aldehydes in an acidic medium, can also yield 1,3-dioxane derivatives. imist.ma

Targeted Synthesis of 5-(Iodomethyl)-1,3-Dioxane

The specific synthesis of this compound can be achieved through several strategic pathways, each starting from different precursors and employing distinct chemical transformations.

Strategies Involving Acetalization Reactions

A direct approach to synthesizing 5-substituted-1,3-dioxanes involves the acetalization of an appropriately substituted 1,3-diol. To obtain a this compound, one could theoretically start with 2-(iodomethyl)propane-1,3-diol and react it with a suitable aldehyde, such as formaldehyde. The general principle of acetalization, as previously described, would apply here, likely requiring an acid catalyst and conditions to remove the water byproduct. imist.maorganic-chemistry.orgresearchgate.net

Iodination of Corresponding Hydroxymethyl Dioxane Precursors

A more common and often more practical route involves the synthesis of a hydroxymethyl-substituted dioxane precursor, followed by iodination. The precursor, 5-(hydroxymethyl)-1,3-dioxane, can be prepared from the acetalization of 2-(hydroxymethyl)propane-1,3-diol (B1293952) (glycerol) with an aldehyde. google.com This precursor then undergoes a nucleophilic substitution reaction to replace the hydroxyl group with an iodine atom.

Several reagents can effect this transformation. A classic method involves the use of iodine in the presence of a phosphine, such as triphenylphosphine, and imidazole. nih.govpurdue.edunih.gov This combination forms an iodophosphonium species in situ, which activates the hydroxyl group for displacement by the iodide ion. Another effective method for the iodination of alcohols is the use of sodium borohydride (B1222165) and iodine. sioc-journal.cnccspublishing.org.cn This system can convert benzyl (B1604629) and alkyl alcohols to their corresponding iodides. ccspublishing.org.cn

A detailed example is the conversion of (R)-2-hydroxymethyl- psu.eduimist.madioxane to 2-iodomethyl- psu.eduimist.madioxane using imidazole, triphenylphosphine, and iodine in a mixed solvent system of toluene and tetrahydrofuran, which resulted in an 84% yield. nih.govpurdue.edu

Conversion from Other Halomethylated Dioxanes

The Finkelstein reaction provides a valuable method for the synthesis of alkyl iodides from other alkyl halides. iitk.ac.in This reaction involves treating an alkyl chloride or bromide with an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). iitk.ac.in The reaction proceeds via an SN2 mechanism, and the equilibrium is driven by the precipitation of the less soluble sodium chloride or bromide in the reaction solvent. iitk.ac.in

Therefore, this compound can be synthesized from its chloro- or bromomethyl analogues. For instance, 5-(chloromethyl)-1,3-dioxane (B14546082) can be converted to the iodo derivative by heating it with sodium iodide in acetone. iitk.ac.in This strategy is particularly useful when the corresponding chloromethyl or bromomethyl compounds are more readily accessible. The compound 1,3-Dioxane, 5-(chloromethyl)-5-(iodomethyl)- has been identified, indicating the possibility of selective halogen exchange or sequential halogenation. ontosight.ainih.gov

Synthesis of Stereoisomeric Forms and Chiral Derivatization

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in medicinal chemistry where chirality often dictates biological activity. Stereocontrol can be achieved through several strategies.

One approach is to start with a chiral precursor. For example, the enantioselective synthesis of a dioxane homo-sugar analog, specifically (2S,5S)- and (2R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane, was accomplished starting from (2R,3R)-dimethyl tartrate. mdpi.comresearchgate.net This chiral starting material guides the stereochemistry of the subsequent reaction steps, leading to the desired enantiomerically pure products.

Another strategy involves stereoselective reactions on a prochiral substrate. For instance, stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones have been shown to proceed with complete stereocontrol, leading to bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. nih.gov While not directly producing this compound, this demonstrates that stereocontrol in reactions involving the 1,3-dioxane ring is achievable.

Preparation of Related Iodomethylated 1,3-Dioxane Analogues

The synthetic methodologies described can be extended to prepare a variety of related iodomethylated 1,3-dioxane analogues. By varying the starting materials, different substitution patterns on the dioxane ring can be achieved.

For example, using substituted aldehydes in the initial acetalization reaction will result in 2-substituted 5-(iodomethyl)-1,3-dioxanes. Similarly, starting with substituted 1,3-diols can introduce substituents at other positions of the dioxane ring. The synthesis of 5,5-bis(iodomethyl)-2-phenyl-1,3-dioxane has been reported, which involves two iodomethyl groups at the 5-position. lookchem.com

The synthesis of a novel benzoyl adenosine (B11128) analog containing a 1,4-dioxane (B91453) sugar analog was achieved from (2R,3R)-dimethyl tartrate, which was first converted to a dioxane intermediate and then further elaborated. researchgate.net The synthesis of (4R-cis)-1,1-dimethylethyl 6-iodomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key intermediate for a hypolipidemic agent, has also been described, showcasing the preparation of more complex, functionalized analogues. google.com

The following table provides a summary of some reported iodinated dioxane derivatives and their precursors.

Compound NamePrecursor(s)Reagents and ConditionsReference
2-Iodomethyl- psu.eduimist.madioxane(R)-2-Hydroxymethyl- psu.eduimist.madioxaneImidazole, triphenylphosphine, iodine, toluene/tetrahydrofuran nih.gov, purdue.edu
(2S,5S)- and (2R,5S)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane(2R,3R)-Dimethyl tartrateMulti-step synthesis mdpi.com, researchgate.net
This compound5-(Chloromethyl)-1,3-dioxaneSodium iodide, acetone (Finkelstein reaction) iitk.ac.in
5,5-Bis(iodomethyl)-2-phenyl-1,3-dioxaneBenzaldehyde, 2,2-bis(iodomethyl)-1,3-propanediolNot specified lookchem.com
(4R-cis)-1,1-Dimethylethyl 6-iodomethyl-2,2-dimethyl-1,3-dioxane-4-acetate(4R-cis)-1,1-Dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetateNot specified google.com

Table 1: Examples of Iodinated Dioxane Derivatives and their Synthesis

Reactivity Profiles and Mechanistic Investigations of the Iodomethyl Functionality

Nucleophilic Substitution Reactions of the Iodomethyl Group

The primary reactivity mode of the iodomethyl group in 5-(iodomethyl)-1,3-dioxane is its susceptibility to nucleophilic attack. The electrophilic nature of the methylene (B1212753) carbon, bonded to the highly polarizable and electron-withdrawing iodine atom, facilitates displacement reactions. These reactions are fundamental to its role as a synthetic intermediate, allowing for the introduction of diverse functional groups onto the 1,3-dioxane (B1201747) scaffold. researchgate.net

In intermolecular nucleophilic substitution, an external nucleophile attacks the carbon atom of the iodomethyl group, displacing the iodide ion. This process typically follows an SN2 mechanism, leading to inversion of configuration if the carbon were chiral. Given the presence of the C-I bond, these reactions often proceed under milder conditions compared to analogous chloro- or bromo-derivatives. A wide range of nucleophiles can be employed, making this a versatile method for elaborating the core structure. For instance, compounds with similar halomethyl functionalities readily react with nucleophiles like amines, thiols, or alkoxides. smolecule.com A specific example involves the reaction of a similar iodomethyl-containing compound with sodium azide (B81097) in dimethylformamide to produce the corresponding azidomethyl derivative, highlighting a common and efficient transformation. semanticscholar.org

Nucleophile (Nu:⁻)Reagent ExampleProduct StructureProduct Name
AzideSodium Azide (NaN₃)5-(Azidomethyl)-1,3-dioxane
AlkoxideSodium Methoxide (NaOCH₃)5-(Methoxymethyl)-1,3-dioxane
ThiolateSodium Thiophenoxide (NaSPh)5-((Phenylthio)methyl)-1,3-dioxane
AmineAmmonia (NH₃)(1,3-Dioxan-5-yl)methanamine

This table represents illustrative examples of potential reactions based on the known reactivity of alkyl iodides.

If a nucleophilic center is present elsewhere in the molecule containing the this compound moiety, intramolecular cyclization can occur. These reactions are powerful tools for constructing complex polycyclic systems. The reaction course is often initiated by the electrophilic character of the iodomethyl group.

A relevant example is seen in the iodine-mediated cyclization of certain vicinal diols containing an alkene. semanticscholar.orgrsc.org In these systems, the electrophilic addition of iodine to the double bond forms a cyclic iodonium (B1229267) ion intermediate. rsc.org A nearby hydroxyl group can then act as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This stereospecific ring-opening leads to the formation of a new heterocyclic ring, such as a spirocyclic oxetane, and can be accompanied by significant skeletal rearrangements of the molecular framework. semanticscholar.orgrsc.org While starting from a precursor, this mechanism demonstrates how an iodomethyl-like intermediate can drive complex intramolecular transformations.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the C-I Bond

The C-I bond is particularly well-suited for participating in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. ontosight.ai The relatively low bond dissociation energy facilitates the initial oxidative addition step, which is often rate-limiting in the catalytic cycle of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon single bond by coupling the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgcommonorganicchemistry.com The this compound is an excellent candidate for this transformation, allowing for the introduction of various alkyl, alkenyl, or aryl groups.

Sonogashira Coupling: This reaction couples the alkyl iodide with a terminal alkyne, creating a C(sp)-C(sp³) bond. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. wikipedia.orgnasa.gov This method is invaluable for synthesizing molecules containing an alkyne moiety.

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.orgnih.gov While typically applied to aryl and vinyl halides, modifications have expanded its scope to include activated alkyl halides.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura CouplingR-B(OH)₂Pd(PPh₃)₄ + Base (e.g., K₂CO₃)C-C (sp³-sp², sp³)
Sonogashira CouplingR-C≡CHPd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N)C-C (sp³-sp)
Heck CouplingH₂C=CHRPd(OAc)₂ + Ligand + BaseC-C (sp³-sp²)

This table outlines common cross-coupling reactions applicable to this compound.

Electrophilic and Radical Reactions Involving the Iodomethyl Group

While less common than nucleophilic substitutions, the iodomethyl group can participate in radical reactions. The weakness of the C-I bond allows for homolytic cleavage upon initiation by UV light or a radical initiator (e.g., AIBN), generating a primary 1,3-dioxan-5-ylmethyl radical. This reactive intermediate can then engage in several processes, such as hydrogen atom abstraction from a donor molecule or addition across a double or triple bond to form a new C-C bond.

Electrophilic reactions targeting the iodomethyl group directly are not typical. However, electrophilic addition to related unsaturated dioxane derivatives, such as 5-methylene-1,3-dioxane, is a known process that can be influenced by the stereoelectronic effects of the dioxane ring's oxygen atoms. psu.edu

Elimination Reactions Leading to Unsaturated Dioxane Derivatives

Treatment of this compound with a strong, sterically hindered base can promote an elimination reaction (E2 mechanism). This process involves the abstraction of a proton from the C5 position of the dioxane ring and the concurrent expulsion of the iodide ion, leading to the formation of an exocyclic double bond. The product of this reaction is 5-methylene-1,3-dioxane, a useful unsaturated building block. The analogous elimination from 5-bromo-5-(bromomethyl)-1,3-dioxanes to yield 5-(bromomethylene)-1,3-dioxanes is a well-established synthetic procedure. thieme-connect.de

Rearrangement Processes and Ring Transformations

The 1,3-dioxane ring system and its substituents can undergo various rearrangement and transformation reactions under specific conditions. For instance, treatment of certain 2-aryl-5-bromo-5-(bromomethyl)-1,3-dioxanes with acid can induce isomerization. thieme-connect.de This process is believed to occur through a mechanism involving the opening of the acetal (B89532) ring followed by recyclization to yield the more thermodynamically stable isomer. thieme-connect.de A similar acid-catalyzed rearrangement could potentially occur with this compound derivatives.

Furthermore, the regioselective ring opening of 1,3-dioxane-type acetals is a powerful strategy, particularly in carbohydrate chemistry, for the selective manipulation of hydroxyl groups. researchgate.netugent.be Although this typically involves reagents that attack the acetal carbons (C2, C4, C6), the presence and reactivity of the iodomethyl group could influence or be integrated into more complex, multi-step ring transformation sequences. Skeletal rearrangements have also been observed in complex systems where cyclization is initiated by iodine, leading to significant changes in the molecular architecture. semanticscholar.orgrsc.org

Role as a Substrate in Hypervalent Organoiodine Chemistry

Hypervalent organoiodine chemistry predominantly utilizes organic iodine compounds where the iodine atom formally possesses an oxidation state higher than the typical -1. These species, known as λ3-iodanes (iodine(III)) and λ5-iodanes (iodine(V)), have become indispensable reagents in modern organic synthesis due to their characteristically mild and selective oxidizing properties. wikipedia.orgrsc.org The vast majority of these stable and synthetically useful hypervalent iodine reagents are derived from the oxidation of iodoarenes (aryl iodides). acs.orgdiva-portal.org The role of aliphatic iodides, such as this compound, as substrates for the formation of stable hypervalent iodine compounds is severely limited due to the inherent instability of the resulting alkyl-λn-iodane species. researchgate.netresearchgate.net

The foundational method for creating a hypervalent iodine(III) compound involves the oxidation of an organoiodine precursor. wikipedia.org For instance, the landmark preparation of (dichloroiodo)benzene was achieved by passing chlorine gas through iodobenzene (B50100). wikipedia.org Similarly, reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) are synthesized by oxidizing iodobenzene with peracetic acid. organic-chemistry.org These processes are effective for aryl iodides because the resulting hypervalent structure, ArIL₂ (where L is a heteroatom ligand), achieves significant stability. This stability is attributed to the pseudotrigonal bipyramidal geometry where the aryl group and the iodine lone pairs occupy the equatorial positions, while the more electronegative ligands occupy the axial positions. diva-portal.org This configuration is electronically favorable and contributes to the compound's viability as a reagent.

In stark contrast, alkyl-λ³-iodanes are notoriously unstable and have been much less studied. researchgate.netresearchgate.net Attempts to synthesize these compounds by direct oxidation of alkyl iodides often fail to yield isolable products. The resulting RIX₂ species (where R is an alkyl group) are generally transient intermediates. researchgate.net The instability stems from the lower electronegativity and different steric profile of an sp³-hybridized carbon compared to an sp²-hybridized aryl carbon, which destabilizes the hypervalent three-center, four-electron (3c-4e) bond that characterizes these molecules. princeton.edu Consequently, these species readily decompose, often through pathways involving the formation of carbocationic intermediates. researchgate.net

While stable alkyl-λ³-iodanes are rare, some progress has been made with specific substrates or by generating them in situ at low temperatures for immediate use. For example, [bis(trifluoroacetoxy)iodo]perfluoroalkanes can be prepared from the corresponding perfluoroalkyl iodides; the strong electron-withdrawing nature of the perfluoroalkyl group imparts a degree of stability not seen in their non-fluorinated counterparts. organic-chemistry.org Additionally, methods have been developed to generate alkyl-λ³-iodanes from tetraalkylsilanes and iodine tris(trifluoroacetate) at low temperatures, where they can serve as reactive electrophilic methylating agents before they decompose. researchgate.net

For a typical aliphatic iodide like this compound, direct oxidation with common reagents like m-chloroperbenzoic acid (mCPBA) or Oxone® under standard conditions used for iodoarenes is not expected to produce a stable hypervalent iodine(III) compound. The resulting (iodosylmethyl)- or (diacetoxyiodomethyl)-1,3-dioxane would be a highly reactive and unstable intermediate, precluding its isolation and use as a conventional hypervalent iodine reagent. The high propensity of the C-I bond in the oxidized species to cleave would likely lead to rapid decomposition.

Table 1: Comparison of Aryl vs. Aliphatic Iodide Substrates in Hypervalent Iodine Synthesis

Feature Typical Aryl Iodide Substrate (e.g., Iodobenzene) Aliphatic Iodide Substrate (e.g., this compound)
Product Stability Forms stable, often crystalline, and isolable Ar-λ³- and Ar-λ⁵-iodanes (e.g., PhICl₂, PhI(OAc)₂, IBX). beilstein-journals.orgnih.gov Forms highly unstable and transient alkyl-λ³-iodanes; not typically isolable. researchgate.netresearchgate.net
Bonding in Product Stabilized pseudotrigonal bipyramidal geometry; aryl group in equatorial position enhances stability. diva-portal.orgprinceton.edu The corresponding geometry is electronically destabilized, leading to rapid decomposition.
Typical Synthesis Direct oxidation with reagents like Cl₂, peracids, or Oxone® is a standard and high-yielding procedure. acs.orgorganic-chemistry.org Direct oxidation is generally not a viable synthetic route to stable products. Special conditions (e.g., low temperature, in situ trapping) may be required. researchgate.net
Reactivity of Product Acts as a controlled oxidizing agent or electrophilic group transfer reagent. wikipedia.org If formed, acts as a potent and unselective electrophile or source of carbocations. researchgate.net
Common Examples Iodobenzene, 2-Iodobenzoic acid, various substituted iodoarenes. wikipedia.orgorganic-chemistry.org Perfluoroalkyl iodides (form more stable derivatives); simple alkyl iodides are generally unsuitable. organic-chemistry.org

Applications in Advanced Organic Synthesis and Molecular Construction

5-(Iodomethyl)-1,3-dioxane as a Multifunctional Building Block

This compound and its derivatives are recognized as versatile building blocks in organic synthesis due to the presence of multiple reactive sites. The iodomethyl group is a key functional handle, readily participating in nucleophilic substitution and cross-coupling reactions. ontosight.ailookchem.com This allows for the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. lookchem.com The 1,3-dioxane (B1201747) ring, while generally stable, can be strategically cleaved under specific acidic conditions, revealing a protected 1,3-diol functionality. thieme-connect.de This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and advanced materials. lookchem.comsmolecule.com

Derivatives such as 5,5-bis(halomethyl)-1,3-dioxanes are of particular interest because they possess two reactive centers, enabling sequential or double nucleophilic substitutions. researchgate.net This feature has been exploited in the synthesis of polymers and other complex structures. smolecule.com The reactivity of the iodomethyl group, in particular, makes it suitable for various coupling reactions, further expanding its utility as a synthetic intermediate. ontosight.ai

Table 1: Reactivity of this compound Derivatives

DerivativeKey Reactive Site(s)Common ReactionsApplications
This compoundIodomethyl groupNucleophilic substitution, Cross-couplingIntroduction of functional groups, Carbon-carbon bond formation
5,5-Bis(iodomethyl)-1,3-dioxaneTwo iodomethyl groupsSequential/double nucleophilic substitutionPolymer synthesis, Cross-linking agent
5-(Chloromethyl)-5-(iodomethyl)-1,3-dioxaneChloromethyl and iodomethyl groupsSelective nucleophilic substitution, Cross-couplingStepwise functionalization

Strategies for Constructing Complex Heterocyclic Systems

The reactivity of the iodomethyl group in this compound derivatives provides a powerful tool for the construction of complex heterocyclic systems. The iodomethyl group serves as a potent electrophile, readily undergoing substitution reactions with various nucleophiles to form key intermediates for subsequent cyclization reactions.

For instance, the reaction of this compound derivatives with nitrogen or sulfur-containing nucleophiles can lead to the formation of precursors for thiazole, oxazine, and other heterocyclic structures. nuph.edu.uanih.gov A notable example is the synthesis of (5-iodomethyl-1,3-thiazolidin-2-ylidene)ketones from N-allylthioamides and iodine, which can then be used in cyclization reactions to form functionalized pyrrolo[2,1-b] lookchem.comCurrent time information in Bangalore, IN.thiazole and lookchem.comCurrent time information in Bangalore, IN.thiazolo[3,2-a]pyridine derivatives. nuph.edu.ua

Furthermore, tandem reactions involving the iodomethyl group have been developed. For example, a copper-catalyzed tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes can produce iodomethyl-substituted benzodioxepinones and benzoxazepinones. acs.org The versatility of the 1,3-dioxane framework also allows for its use in domino reactions to construct spirocyclic systems. nuph.edu.ua

Utilization in Stereoselective Synthesis of Advanced Intermediates

The rigid, chair-like conformation of the 1,3-dioxane ring plays a crucial role in directing stereoselective reactions, making this compound and its analogs valuable chiral building blocks for the synthesis of advanced intermediates. thieme-connect.denih.govacs.org The defined spatial arrangement of substituents on the dioxane ring allows for high levels of stereocontrol in subsequent transformations.

A key application is in the stereoselective synthesis of complex molecules where the dioxane acts as a chiral template. For example, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones undergo α,α'-annelation reactions with methyl α-(bromomethyl)acrylate to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol. nih.govacs.org The stereochemical outcome is rationalized by the steric and stereoelectronic interactions in the intermediate boat-like conformations of the 1,3-dioxane ring. nih.govacs.org

Furthermore, the stereoselective synthesis of 2'-substituted (S)-CCG-IV analogues, which are potent NMDA receptor agonists, has been achieved using a route starting from optically active epichlorohydrin, where a key intermediate contains an iodomethyl group. nih.gov The development of stereoselective synthetic routes towards these complex molecules highlights the importance of chiral building blocks like derivatives of this compound. nih.gov

Table 2: Examples of Stereoselective Reactions Involving 1,3-Dioxane Derivatives

Starting MaterialReagentProductStereochemical OutcomeReference
Pyrrolidine enamine of 1,3-dioxan-5-oneMethyl α-(bromomethyl)acrylateBridged 2,4-dioxabicyclo[3.3.1]nonaneComplete stereocontrol nih.govacs.org
(1R,5R)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-onePh3P, Imidazole, I2(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-oneStereospecific conversion nih.gov

Development of Functionalized Molecules through Derivatization

The inherent reactivity of the iodomethyl group in this compound facilitates the development of a wide range of functionalized molecules through various derivatization strategies. The carbon-iodine bond is susceptible to cleavage and substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Nucleophilic substitution is a primary method for derivatization, where the iodide is displaced by a variety of nucleophiles. This has been utilized to synthesize precursors for biologically active molecules and materials with tailored properties. For example, reaction with sodium cyanide can convert the iodomethyl group to a cyanomethyl group, a key intermediate in the synthesis of hypolipidemic agents. google.com

Furthermore, the iodomethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds and introduce aryl or other unsaturated moieties. worldresearchersassociations.com This approach has been used to synthesize new 1,3-benzodioxole (B145889) derivatives. worldresearchersassociations.com The ability to readily derivatize this compound and its analogs makes it a valuable platform for creating libraries of functionalized molecules for various applications, including drug discovery and materials science. lookchem.comgoogle.com

Conformational Analysis and Stereochemical Research of 1,3 Dioxane Systems with Iodomethyl Substituents

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, predominantly adopts a chair conformation, which is significantly more stable than flexible forms like twist and boat conformations. researchgate.netresearchgate.nettandfonline.comresearchgate.net Computational studies have shown the chair conformer to be more stable than the 2,5-twist conformer by approximately 4.7 to 5.2 kcal/mol. researchgate.net The 1,4-twist structure is even less stable, being about 1.0 to 1.4 kcal/mol higher in energy than the 2,5-twist conformer. researchgate.net

The presence of substituents on the 1,3-dioxane ring influences its conformational equilibrium. Generally, substituents prefer an equatorial orientation to minimize steric strain. However, the conformational preferences in 1,3-dioxane derivatives are not solely dictated by sterics; stereoelectronic effects, such as the anomeric effect, play a crucial role. rsc.orgpsu.edupsu.edulew.ro The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2) to favor an axial orientation, a phenomenon attributed to stabilizing hyperconjugative interactions between an oxygen lone pair and the antibonding orbital of the C-substituent bond. rsc.orgsemanticscholar.org

For substituents at the C-5 position, the conformational energies are influenced by a combination of steric, electrostatic, and stereoelectronic interactions. researchgate.netpsu.eduepa.gov Studies on various 5-substituted 1,3-dioxanes have provided valuable data on these intricate balances. psu.eduacs.orgglobalauthorid.comacs.org

Influence of the 5-(Iodomethyl) Group on Conformational Equilibria

The introduction of a 5-(iodomethyl) group adds another layer of complexity to the conformational analysis of the 1,3-dioxane ring. The conformational equilibrium between the axial and equatorial conformers of 5-(iodomethyl)-1,3-dioxane is determined by the interplay of several factors.

While specific experimental or computational data solely for this compound is not extensively detailed in the provided results, general principles derived from studies on other 5-substituted 1,3-dioxanes can be applied. For a substituent at the C-5 position, the preference for the equatorial position is generally expected to avoid 1,3-diaxial interactions with the axial protons at C-4 and C-6. However, the size and electronic nature of the iodomethyl group will modulate this preference.

Quantum-chemical studies on 5-alkyl-1,3-dioxanes have shown that the Gibbs conformational energies (ΔG°) of substituents at the C5 position can be determined using experimental and theoretical methods. researchgate.netepa.gov These studies provide a framework for understanding how the iodomethyl group would influence the equilibrium. The larger size of the iodine atom compared to a hydrogen or a methyl group would generally increase the steric hindrance in the axial position, thus favoring the equatorial conformer.

Stereoelectronic Effects and Non-Bonded Interactions

Stereoelectronic effects are paramount in understanding the structure and reactivity of 1,3-dioxane systems. In the context of this compound, several non-bonded interactions and stereoelectronic effects are at play.

One of the key stereoelectronic interactions in the 1,3-dioxane ring is the anomeric effect, primarily associated with substituents at the C-2 position. rsc.orgsemanticscholar.orgacs.org However, stereoelectronic interactions also influence the properties of substituents at other positions. For instance, the "reverse Perlin effect" has been observed in some 1,3-dioxanes, where the one-bond carbon-hydrogen coupling constant for the equatorial proton at C-5 (¹JCH_eq_) is smaller than that for the axial proton (¹JCH_ax_). acs.org This is contrary to what is typically observed in cyclohexane (B81311) and is explained by hyperconjugative interactions involving the ring oxygen atoms. acs.orgresearchgate.net Specifically, the homoanomeric interaction (n_p_ → σ*C(5)-H_eq) is considered important in dioxane. acs.orgresearchgate.net

In 5-phenyl-1,3-dioxane, a nonclassical C-H···O hydrogen bond between an ortho-hydrogen of the axial phenyl group and a ring oxygen atom has been shown to stabilize the axial conformation. nih.gov While an analogous interaction is less likely for the iodomethyl group, it highlights the importance of considering subtle non-bonded interactions. The large, polarizable iodine atom in the 5-(iodomethyl) group can participate in various non-covalent interactions, including halogen bonding, which could influence its conformational preferences and interactions with other molecules.

Diastereomeric and Enantiomeric Relationships in Substituted Iodomethyl Dioxanes

The introduction of additional substituents on the 1,3-dioxane ring containing a 5-(iodomethyl) group can lead to the formation of diastereomers and enantiomers. The stereochemistry of these substituted dioxanes is crucial as it can significantly impact their physical and chemical properties.

For example, the synthesis of 4,6-diaryl-5,5-difluoro-1,3-dioxanes has been shown to produce diastereomers (rac-3 and rac-4) which can be separated into their corresponding enantiomers. beilstein-journals.org Similarly, the diastereoselective synthesis of chiral 2,2,4-trisubstituted 1,3-dioxanes has been achieved, with the product distribution being dependent on whether the reaction is under thermodynamic or kinetic control. jst.go.jp

The presence of a chiral center, such as a substituted carbon in the 5-(iodomethyl) group or elsewhere on the ring, will result in the existence of enantiomeric pairs. The synthesis of enantiomerically pure 1,3-dioxanes is an active area of research, often employing chiral catalysts or starting from chiral precursors. rsc.orgrsc.org The molecular chirality induced by these substitutions leads to the diastereotopicity of otherwise equivalent protons and carbons, which can be observed and analyzed by NMR spectroscopy. researchgate.net

The table below illustrates the relationship between substitution patterns and the resulting stereoisomers in 1,3-dioxane systems.

Substitution PatternStereoisomeric RelationshipExample Reference
2,2,4-TrisubstitutedDiastereomers jst.go.jp
4,6-Diaryl-5,5-difluoroDiastereomers and Enantiomers beilstein-journals.org
5-AlkylideneAxially Chiral Enantiomers rsc.org
2-Methyl-2-arylAxially Chiral Enantiomers researchgate.net

Dynamic Conformational Processes and Ring Inversion Barriers

The 1,3-dioxane ring is not static but undergoes dynamic conformational processes, most notably ring inversion between the two chair conformers. The energy barrier for this process is a key parameter in understanding the flexibility of the ring system.

For the parent 1,3-dioxane, computational studies have identified two pathways for the chair-to-chair isomerization, with calculated potential barriers. researchgate.netresearchgate.net The transition states for this process are typically boat or twist-boat conformations. tandfonline.com

The presence of substituents on the ring affects the ring inversion barrier. For instance, dynamic NMR studies are a powerful tool for determining the energy barriers of ring inversion in substituted dioxanes. tubitak.gov.tracs.org222.29.81 Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have estimated the potential barriers for the conformational isomerizations of the equatorial and axial chair conformers. researchgate.netepa.gov The barrier to ring inversion in 2-methyl-1,3-dioxane (B3054962) is higher than in methylcyclohexane (B89554) due to the shorter C-O bonds causing larger 1,3-diaxial interactions in the transition state. scribd.com

The following table provides a summary of calculated energy parameters for the inversion of some 5-substituted 1,3-dioxanes.

Substituent (R)ΔE (C_ax - C_eq_) (kcal/mol)Barrier (C_eq_ → TS) (kcal/mol)Barrier (C_ax_ → TS) (kcal/mol)Reference
Ethyl1.010.69.6 researchgate.net
Isopropyl1.110.49.3 researchgate.net
tert-Butyl1.310.99.6 researchgate.net
Phenyl0.810.910.1 researchgate.net

Data from quantum-chemical calculations at the RHF/6-31G(d) level of theory. researchgate.net

Spectroscopic Characterization Methodologies and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Elucidation

NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of 5-(Iodomethyl)-1,3-dioxane in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework and the spatial relationships between atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) offer a wealth of structural information. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.

The key proton environments in this compound include:

Methylene (B1212753) protons of the iodomethyl group (-CH₂I): These protons typically appear as a doublet due to coupling with the proton at the C5 position.

Methine proton at C5: This proton's signal is split by the adjacent protons on the iodomethyl group and the protons at C4 and C6.

Methylene protons at C2 (acetal protons): These protons often show distinct signals due to their axial and equatorial positions.

Methylene protons at C4 and C6: These protons also exhibit axial and equatorial differentiation, leading to complex splitting patterns.

The exact chemical shifts and coupling constants are sensitive to the solvent and the conformational preference of the iodomethyl group. researchgate.net The Gibbs conformational energies of substituents at the C5 position in the 1,3-dioxane ring can be determined from experimental vicinal coupling constants obtained through ¹H NMR. researchgate.netepa.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents hypothetical yet representative data based on known values for similar 1,3-dioxane structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2 (axial)~4.9d~6.0
H2 (equatorial)~5.1d~6.0
H4/H6 (axial)~3.7-3.9dddJgem≈11, Jax-ax≈11, Jax-eq≈2.5
H4/H6 (equatorial)~4.0-4.2dddJgem≈11, Jeq-ax≈5, Jeq-eq≈1.5
H5~2.0-2.3m-
-CH₂I~3.2-3.4d~7.0

Carbon-13 (¹³C) NMR spectroscopy provides direct evidence for the number of distinct carbon environments in the molecule, confirming the carbon skeleton. docbrown.info Due to the symmetry in unsubstituted 1,3-dioxane, only three signals are observed for the four carbon atoms. docbrown.info In this compound, four distinct signals are expected for the ring carbons and one for the iodomethyl carbon.

The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom:

C2 (acetal carbon): This carbon is bonded to two oxygen atoms and is significantly deshielded, appearing furthest downfield. docbrown.info

C4 and C6: These carbons are attached to one oxygen atom and appear at an intermediate chemical shift. docbrown.info

C5: This carbon is attached only to other carbon atoms and is the most shielded of the ring carbons. docbrown.info

Iodomethyl Carbon (-CH₂I): The presence of the electronegative iodine atom shifts this carbon's signal downfield relative to a standard methyl group, but its chemical shift is typically low.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical yet representative data based on known values for similar 1,3-dioxane structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~94-96
C4/C6~66-68
C5~35-38
-CH₂I~5-10

The 1,3-dioxane ring is not static but undergoes a dynamic ring-inversion process, interconverting between two chair conformations. researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying such conformational exchange processes. By acquiring spectra at different temperatures, the rate of this exchange can be measured.

At high temperatures, the ring inversion is rapid on the NMR timescale, and the signals for axial and equatorial protons are averaged, resulting in a simplified spectrum. As the temperature is lowered, the exchange rate slows down. At a certain temperature, known as the coalescence temperature, the distinct signals for the axial and equatorial protons begin to broaden and merge. Below this temperature, at the slow-exchange limit, sharp, separate signals for each conformer's axial and equatorial protons can be observed.

These studies can determine the energy barrier for the chair-chair interconversion. Furthermore, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximities between protons, helping to confirm the predominant conformation (i.e., whether the iodomethyl group prefers an axial or equatorial position). researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact molecular conformation and configuration. nih.gov

For this compound, a single-crystal X-ray diffraction study would be expected to show:

Ring Conformation: Confirmation that the 1,3-dioxane ring adopts a chair conformation.

Substituent Orientation: The precise orientation (axial or equatorial) of the iodomethyl group at the C5 position. Studies on similar compounds, such as 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane, have shown specific substituent orientations in the crystalline phase. bohrium.com

Bond Parameters: Exact measurements of C-C, C-O, C-H, and C-I bond lengths and the C-C-C, C-O-C, and O-C-O bond angles within the molecule.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including any potential halogen bonding or other non-covalent interactions.

Table 3: Hypothetical X-ray Crystallographic Data for this compound This table presents plausible data for key structural parameters.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Ring ConformationChair
C5-C(H₂I) Bond Length~1.54 Å
C-I Bond Length~2.14 Å
O-C2-O Angle~112°
C4-C5-C6 Angle~110°
Iodomethyl Group OrientationEquatorial (predicted to be more stable)

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS provide an extremely accurate mass measurement of the molecular ion. chromatographyonline.com This allows for the unambiguous determination of the elemental formula (C₅H₉IO₂) of this compound, distinguishing it from any other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation. chromatographyonline.com The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways could include:

Loss of an iodine radical (•I).

Loss of the iodomethyl radical (•CH₂I).

Cleavage of the dioxane ring, leading to the loss of formaldehyde (CH₂O) or other small neutral molecules.

Gas Chromatography/Mass Spectrometry (GC/MS) with selected ion monitoring (SIM) is another powerful approach that can be used for the sensitive detection and quantification of related dioxane compounds. thermofisher.com

Table 4: Potential Mass Spectrometry Fragments for this compound Calculated for the most common isotopes: ¹²C, ¹H, ¹⁶O, ¹²⁷I.

IonFormulam/z (Nominal)Description
[M]⁺C₅H₉IO₂228Molecular Ion
[M-I]⁺C₅H₉O₂101Loss of Iodine
[M-CH₂I]⁺C₄H₇O₂87Loss of Iodomethyl group
[M-CH₂O]⁺C₄H₇IO198Loss of Formaldehyde

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful complements to experimental data, providing deep insight into molecular energies, structures, and properties. scispace.com Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are frequently used. researchgate.net

For this compound, these computational studies can:

Predict Conformational Energies: Calculations can determine the relative energies of different conformers, such as the chair forms with the iodomethyl group in the axial versus the equatorial position. researchgate.net This helps predict which conformer is more stable and therefore more populated at equilibrium. researchgate.net

Model Conformational Interconversion: The energy barrier for the chair-chair ring flip can be calculated by locating the transition state structure on the potential energy surface. researchgate.netsemanticscholar.org This provides a theoretical value that can be compared with experimental results from dynamic NMR.

Simulate Spectroscopic Data: NMR chemical shifts and coupling constants can be calculated and compared with experimental spectra to validate the proposed structure and conformational assignment. epa.gov

Analyze Electronic Structure: Molecular orbital energies, charge distributions, and other electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Quantum-chemical studies on related 5-alkyl-1,3-dioxanes have successfully modeled the potential energy surface for conformational isomerizations and estimated the potential barriers for these processes. researchgate.netepa.gov

Table 5: Applications of Quantum Chemical Calculations for this compound

Calculation TypeInformation ObtainedRelevance
Geometry OptimizationMinimum energy structures, bond lengths, bond anglesPredicts the most stable conformer (axial vs. equatorial)
Frequency CalculationVibrational frequencies, zero-point energy, confirmation of minima/transition statesConfirms stability of calculated structures
Transition State SearchStructure and energy of the transition state for ring inversionDetermines the energy barrier for conformational exchange
NMR Chemical Shift CalculationTheoretical ¹H and ¹³C chemical shiftsAids in the assignment of experimental NMR spectra

Prediction of Reactivity and Selectivity

Computational studies are also instrumental in predicting the chemical reactivity and selectivity of this compound. The primary site of reactivity is the iodomethyl group. The carbon-iodine bond is the weakest bond in the substituent and is susceptible to nucleophilic attack. The iodine atom is an excellent leaving group, making the compound a valuable substrate for nucleophilic substitution reactions, likely proceeding via an S_N2 mechanism.

Computational models can be used to study the transition states of such reactions, allowing for the calculation of activation energies. scispace.com This data helps predict reaction rates and the feasibility of reactions with various nucleophiles. For instance, reaction with sodium azide (B81097) would be expected to form 5-(azidomethyl)-1,3-dioxane. The presence of the dioxane ring itself is generally stable under basic, reductive, or oxidative conditions, but it is labile towards acids. thieme-connect.de The stereoelectronic environment of the dioxane ring can influence the reactivity of the side chain. The accessibility of the electrophilic carbon in the iodomethyl group may differ slightly between the axial and equatorial conformers, potentially leading to differences in reaction rates, a concept that can be explored through computational modeling. This predictive capability is vital for designing synthetic routes that utilize this compound as an intermediate. researchgate.net

Table 2: Predicted Reactivity Profile
Reaction TypeReactive CenterPredicted OutcomeInfluencing Factors
Nucleophilic Substitution (S_N2)-CH₂-IDisplacement of iodide by nucleophiles (e.g., CN⁻, N₃⁻, OR⁻).Good leaving group ability of iodide; steric accessibility of the carbon atom. researchgate.net
Ring Stability1,3-Dioxane RingGenerally stable to basic and neutral conditions.Ring is an acetal (B89532), susceptible to cleavage under acidic conditions. thieme-connect.de

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthetic Routes for Iodomethyl Dioxanes

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic pathways. Future research in the synthesis of 5-(Iodomethyl)-1,3-dioxane and related compounds will likely prioritize the development of eco-friendly and efficient methods. This includes the exploration of biocatalysis and the use of renewable starting materials to construct the dioxane ring system. rwth-aachen.de The use of ecocatalysts, derived from natural sources, presents a promising avenue for reducing the environmental impact of these syntheses. mdpi.com Furthermore, developing solvent-free reaction conditions or employing green solvents, such as those derived from biomass, will be a key focus. researchgate.netrsc.org The goal is to create synthetic routes with high atom economy, minimal waste generation, and reduced reliance on hazardous reagents.

Green Chemistry PrincipleApplication in Iodomethyl Dioxane Synthesis
Use of Renewable Feedstocks Employing bio-based starting materials for the synthesis of the 1,3-dioxane (B1201747) core.
Catalysis Development of highly efficient and recyclable catalysts, including biocatalysts and ecocatalysts. rwth-aachen.demdpi.com
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Safer Solvents and Auxiliaries Utilizing water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds. rsc.org
Energy Efficiency Exploring reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Exploration of Novel Catalytic Transformations of the Iodomethyl Group

The iodomethyl group in this compound is a versatile functional handle for a wide range of chemical transformations. While traditional nucleophilic substitution reactions are well-established, future research will delve into novel catalytic methods to activate and functionalize the C-I bond. wikipedia.orgpathwayz.orgchemguide.co.ukyoutube.comchemrevise.org This includes the use of transition metal catalysts to facilitate cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org Photocatalysis and electrocatalysis also offer exciting possibilities for activating the iodomethyl group under mild conditions, potentially leading to unique reactivity patterns. organic-chemistry.org The development of enantioselective catalytic transformations will be crucial for the synthesis of chiral dioxane derivatives with potential applications in pharmaceuticals and materials science.

Recent advancements have shown that iodine and its compounds can act as versatile and environmentally benign reagents and catalysts in various organic transformations, presenting a green alternative to transition metals. researchgate.netresearchgate.net Future work could explore iodine-catalyzed reactions for the functionalization of the iodomethyl group.

Integration into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govlongdom.org The integration of this compound into such reaction sequences is a promising area for future investigation. The iodomethyl group can act as a key reactive site to trigger or participate in a cascade of bond-forming events. For instance, a nucleophilic attack on the iodomethyl group could initiate a sequence of intramolecular cyclizations or rearrangements, leading to the formation of intricate polycyclic systems. In multicomponent reactions, this compound could serve as a versatile building block, reacting with two or more other components to generate highly functionalized and structurally diverse products.

Computational Design and Prediction of Undiscovered Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. researchgate.netlabex-cappa.frnih.govnih.govfrontiersin.orgmdpi.commdpi.comrsc.org In the context of this compound, computational methods can be employed to:

Predict Reactivity: Quantum chemical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to identify new reaction pathways and predict the regioselectivity and stereoselectivity of transformations. labex-cappa.frnih.gov

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the activation of the iodomethyl group, optimizing their efficiency and selectivity.

Explore Reaction Mechanisms: Detailed computational studies can elucidate the mechanisms of known and novel reactions, providing a deeper understanding of the underlying chemical principles.

Machine Learning Models: By training machine learning algorithms on existing reaction data, it may be possible to predict the outcomes of new reactions involving this compound with high accuracy. researchgate.netmdpi.comrsc.org

Computational ToolApplication in Iodomethyl Dioxane Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms and prediction of reaction barriers and product distributions. labex-cappa.fr
Molecular Dynamics (MD) Simulations Studying the conformational behavior of dioxane derivatives and their interactions with catalysts or other molecules.
Machine Learning (ML) Predicting the reactivity and potential biological activity of novel dioxane-based compounds. researchgate.netmdpi.com
Retrosynthesis Software Designing efficient synthetic routes to complex target molecules containing the 1,3-dioxane scaffold. frontiersin.org

Potential for Applications in Materials Science and Polymer Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel polymers and materials. The dioxane ring can impart specific conformational constraints and polarity to a polymer backbone, while the iodomethyl group provides a convenient site for polymerization or post-polymerization modification. tandfonline.comtandfonline.comresearchgate.netyoutube.com

Future research in this area could focus on:

Monomer Synthesis and Polymerization: Utilizing this compound as a monomer in various polymerization techniques, such as ring-opening polymerization or as a chain transfer agent in controlled radical polymerization. tandfonline.comtudelft.nl

Functional Polymers: Incorporating the dioxane moiety into polymers to create materials with tailored properties, such as specific solubility, thermal stability, or biocompatibility. acs.orgnih.gov The synthesis of block copolymers containing segments derived from this compound could lead to the development of self-assembling materials with interesting nanostructures. researchgate.net

Biodegradable Materials: Exploring the potential for creating biodegradable polymers, as the acetal (B89532) linkage in the dioxane ring can be susceptible to hydrolysis under certain conditions. nih.gov

Advanced Materials: Investigating the use of this compound derivatives in the development of functional materials such as liquid crystals, components of battery electrolytes, or specialized coatings.

The exploration of these future research directions will undoubtedly lead to a more comprehensive understanding of the chemistry of this compound and pave the way for its application in a wide array of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Iodomethyl)-1,3-dioxane, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves acid-catalyzed acetalization. For example, toluenesulfonic acid (TsOH) in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yield . A related approach uses H₂SO₄ or TsOH to catalyze the reaction between carbonyl precursors and diols, followed by iodination via methanesulfonyl chloride and NaI substitution . Key optimization steps include:

  • Catalyst selection : TsOH minimizes side reactions compared to H₂SO₄.
  • Solvent choice : Toluene or acetone enhances reaction efficiency.
  • Purification : Column chromatography or recrystallization ensures high purity (>98%).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., iodomethyl group at C5) and confirms regiochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar dioxanes .
  • Elemental Analysis : Ensures stoichiometric accuracy, particularly for iodine content.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as moisture promotes hydrolysis .
  • Handling : Avoid direct skin contact; use gloves and fume hoods due to iodide volatility .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound?

  • Methodological Answer : Computational studies (DFT/B3LYP) suggest two pathways:

  • Pathway 1 : Cleavage of the C–I bond generates iodomethyl radicals, leading to NOx formation under oxidative conditions.
  • Pathway 2 : Ring-opening via O–C bond scission produces formaldehyde and iodinated intermediates, with potential HNO₂ release .
  • Experimental Validation : Thermogravimetric analysis (TGA) coupled with FTIR detects NOx/HNO₂ emissions, but contradictions arise between predicted and observed activation energies (e.g., 120 kJ/mol vs. 150 kJ/mol experimentally), possibly due to solvent effects .

Q. How can regioselectivity be controlled in substitution reactions involving this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the iodomethyl group, while nonpolar solvents (e.g., hexane) promote ring-centered reactions .
  • Catalyst Design : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity at specific positions. For example, BF₃ directs Grignard reagents to the dioxane’s C2 position .
  • Green Chemistry : Microwave-assisted synthesis in ethanol-water mixtures improves regioselectivity by 20–30% compared to traditional methods .

Q. How can contradictions in published data on this compound reactivity be resolved?

  • Methodological Answer :

  • Critical Literature Review : Compare experimental conditions (e.g., catalyst purity, reaction scale) across studies .
  • Reproducibility Tests : Replicate key reactions with controlled variables (e.g., O₂ exclusion to prevent radical side reactions) .
  • Cross-Validation : Use computational modeling (Gaussian or ORCA) to predict outcomes, then validate experimentally .

Q. What strategies enable the use of this compound in radiolabeling applications?

  • Methodological Answer :

  • Radiolabeling Protocol : Replace iodine with ¹²³I/¹²⁵I via isotopic exchange using Na¹²³I in acetone at 60°C for 2 hours .
  • Purification : HPLC with a C18 column removes unreacted iodide, achieving radiochemical purity >95% .
  • In Vivo Stability Testing : Assess metabolite formation in serum (37°C, 24 hours) to confirm stability for imaging studies .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :

  • Documentation : Record precise details (e.g., solvent batch, humidity levels) as minor variations alter yields .
  • Quality Control : Validate intermediates via TLC and NMR at each step .
  • Open Data : Share raw spectral data and crystallographic files (e.g., CIF) in supplementary materials .

Q. What computational tools are recommended for studying this compound’s reaction pathways?

  • Methodological Answer :

  • Software : Gaussian (for DFT calculations), ORCA (for transition-state analysis), and VMD (for visualizing bond cleavage) .
  • Benchmarking : Compare computed activation energies with experimental DSC/TGA data to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.